9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-
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Overview
Description
9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-: is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are aromatic organic compounds with the formula C14H8O2. They are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in the synthesis of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]- typically involves the azo coupling reaction. This reaction is a process where a diazonium compound reacts with another aromatic compound to form an azo compound. The general steps include:
Diazotization: The aromatic amine (4-(dodecyloxy)aniline) is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 9,10-anthracenedione to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves controlling the temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to more oxidized forms.
Reduction: It can also be reduced to form different derivatives.
Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various dyes and pigments.
- Acts as an intermediate in organic synthesis.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it can interact with enzymes and proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Anthraquinone: A parent compound with similar structural features.
1,4-Diaminoanthraquinone: Another derivative with different functional groups.
2-Methyl-9,10-anthraquinone: A methyl-substituted derivative.
Uniqueness: 9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]- is unique due to its specific azo linkage and the presence of the dodecyloxy group. These structural features impart distinct chemical and physical properties, making it suitable for specific applications in dyes, pigments, and potential therapeutic agents .
Properties
CAS No. |
338460-75-6 |
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Molecular Formula |
C32H36N2O3 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[(4-dodecoxyphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C32H36N2O3/c1-2-3-4-5-6-7-8-9-10-13-22-37-26-19-16-24(17-20-26)33-34-25-18-21-29-30(23-25)32(36)28-15-12-11-14-27(28)31(29)35/h11-12,14-21,23H,2-10,13,22H2,1H3 |
InChI Key |
HLGUXOOLEACUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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